1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
The compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a wide range of applications in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline” are not available, similar compounds have been synthesized through various methods. For instance, 1-(2-furoyl)piperazine derivatives have been synthesized by stirring chloromethylbenzoyl chloride with benzyl amine or cyclohexyl amine in an aqueous medium, followed by refluxing with 1-(2-furoyl)piperazine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various transformations. For instance, 2-furoyl chloride and 3-furoyl chloride have been studied for their conformational stability and vibrational wave numbers .Scientific Research Applications
Asymmetric Hydrogenation and Synthesis of Chiral Compounds
The 1,2,3,4-tetrahydroquinoxaline ring system is pivotal in numerous bioactive compounds. Chiral derivatives of tetrahydroquinoxaline, achieved through asymmetric hydrogenation, have shown significant promise in pharmaceutical applications, such as potent vasopressin V2 receptor antagonists and inhibitors of cholesteryl ester transfer protein, where the chirality plays a crucial role in bioactivity. This highlights the importance of developing efficient methods for the synthesis of chiral tetrahydroquinoxalines, leveraging the asymmetric hydrogenation of quinoxalines with novel catalysts for enhanced enantioselectivity and yield (Weijun Tang, et al., 2009).
Interaction with Unsaturated Acids Derivatives
The interaction of 1-furyl-1,2,3,4-tetrahydroisoquinolines with unsaturated acids derivatives, such as acryloyl and methacryloyl chloride, leads to amide formation followed by intramolecular Diels–Alder reaction. This process exemplifies the versatile reactivity of the tetrahydroquinoxaline derivatives, enabling the construction of complex isoindolo[1,2-a]isoquinoline alkaloids, which are of interest due to their potential biological activities (F. Zubkov, et al., 2009).
Tautomerism Studies
The study of tautomerism in 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives provides insights into the structural dynamics of tetrahydroquinoxalines. Nuclear magnetic resonance (NMR) studies have revealed a tautomeric mixture of unsaturated and saturated esters, illustrating the complex chemical behavior and the potential for diverse applications in chemical synthesis and drug design (D. Chapman, 1966).
Synthesis of Epoxyisoindolo[2,1‐a]tetrahydroquinolines
Investigations into the interactions between 4-R-substituted 2-furyl-1,2,3,4-tetrahydroquinolines and alkenes have led to the synthesis of epoxyisoindolo[2,1-a]tetrahydroquinolines. This process, involving initial N-acylation followed by [4+2]-cycloaddition, highlights the potential for creating novel compounds with significant biological activity, such as anticancer agents (V. Zaytsev, et al., 2013).
Antiamebic Agents
1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline derivatives have been identified as potent antiamebic agents, demonstrating significant efficacy in Entamoeba criceti-infected hamster models. This discovery suggests the potential for developing new treatments for amebiasis, showcasing the therapeutic applications of tetrahydroquinoxaline derivatives (D. M. Bailey, et al., 1979).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-5-24(6-2)22-23-19-14-15(21(27)28-4)8-13-18(19)20(26)25(22)16-9-11-17(12-10-16)29-7-3/h8-14H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPIZGBBHJBEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate |
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